4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-(Dimethylamino)ethoxy)benzaldehyde with benzyl bromide in the presence of a base to form the intermediate compound, which is then subjected to further reactions to introduce the benzoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its functional groups.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: It is used in biochemical assays and studies involving protein interactions.
Industry: It may be used in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action for 4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, potentially altering biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the benzoic acid moiety but lacks the complex side chains.
4-(2-(Dimethylamino)ethoxy)benzaldehyde: An intermediate in the synthesis of the target compound.
Benzyl benzoate: Contains the benzoic acid moiety but with different substituents.
Uniqueness
4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid is unique due to its specific structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .
Properties
Molecular Formula |
C24H25NO3 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-[[4-[2-(dimethylamino)ethoxy]phenyl]-phenylmethyl]benzoic acid |
InChI |
InChI=1S/C24H25NO3/c1-25(2)16-17-28-22-14-12-20(13-15-22)23(18-6-4-3-5-7-18)19-8-10-21(11-9-19)24(26)27/h3-15,23H,16-17H2,1-2H3,(H,26,27) |
InChI Key |
RJXBSYYCYITOKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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